2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(4-methoxy-2-nitrophenyl)acetamide
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Overview
Description
2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including difluoromethoxy, pyrimidinyl, sulfanyl, methoxy, and nitrophenyl groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrimidinyl core: This can be achieved through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the sulfanyl group: This can be done via nucleophilic substitution reactions using thiol-containing reagents.
Coupling with the nitrophenyl moiety: This step may involve amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous flow chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Green chemistry principles: To minimize environmental impact by using safer solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may:
Bind to enzymes: Inhibiting their activity by interacting with the active site.
Modulate signaling pathways: Affecting cellular processes by binding to receptors or other proteins.
Induce conformational changes: Altering the structure of target molecules to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-({4-[3-(METHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE
- 2-({4-[3-(CHLORO)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE
Uniqueness
2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific biochemical interactions and developing new therapeutic agents.
Properties
Molecular Formula |
C20H16F2N4O5S |
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Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-[4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C20H16F2N4O5S/c1-30-13-5-6-16(17(10-13)26(28)29)24-18(27)11-32-20-23-8-7-15(25-20)12-3-2-4-14(9-12)31-19(21)22/h2-10,19H,11H2,1H3,(H,24,27) |
InChI Key |
OPCOMGMMTJWDIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC(=CC=C3)OC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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